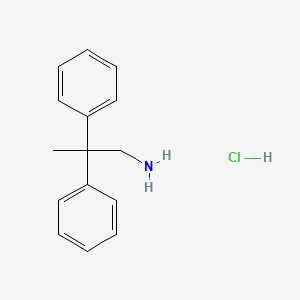

2,2-Diphenylpropan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-diphenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11H,12,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASCJSPDUDWGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961094 | |

| Record name | 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40691-66-5 | |

| Record name | Benzeneethanamine, β-methyl-β-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40691-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl-beta-phenylphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040691665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methyl-β-phenylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Diphenylpropan-1-amine Hydrochloride

This document provides a comprehensive technical overview of 2,2-Diphenylpropan-1-amine hydrochloride, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes core chemical data, plausible synthetic methodologies, and essential safety protocols to facilitate its informed use in a laboratory setting.

Compound Identification and Structural Elucidation

This compound is a primary amine salt characterized by a quaternary carbon atom bonded to two phenyl groups and a methyl group. This unique steric arrangement significantly influences its chemical reactivity and physical properties.

Key Identifiers:

-

Chemical Name: this compound[1]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical characteristics of this compound are essential for determining appropriate handling, storage, and application conditions. The data presented below is compiled from various chemical suppliers.

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [1] |

| Melting Point | 195-197 °C | [1] |

| 250-256 °C | [2] | |

| Storage | Store at room temperature in a dry, well-ventilated place | [1][5] |

| MDL Number | MFCD00008133 | [1][4] |

Note: A discrepancy in the reported melting point exists between suppliers, which may be attributable to differences in purity or polymorphic forms. Experimental verification is recommended.

Synthesis and Purification

While specific manufacturing protocols for this compound are proprietary, a chemically sound and common approach for its synthesis is through the reductive amination of a corresponding carbonyl compound. This method is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.

Proposed Synthetic Pathway: Reductive Amination

The logical precursor is 2,2-diphenylpropanal. The synthesis involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, which is then reduced in situ to the desired primary amine. The final step involves salt formation with hydrochloric acid to yield the stable hydrochloride salt.

Caption: Plausible synthetic workflow for this compound.

Exemplary Laboratory Protocol

This protocol is a representative method based on established chemical principles for reductive amination.[6]

-

Reaction Setup: To a solution of 2,2-diphenylpropanal (1.0 eq) in an anhydrous solvent such as methanol or Dichloromethane (DCM) (approx. 1.0 M), add an ammonia source like ammonium acetate (5-10 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 2.0 eq) portion-wise to control the reaction exotherm. The choice of this reagent is critical as it is mild enough not to reduce the starting aldehyde but is highly effective for reducing the protonated imine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase three times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Salt Formation and Purification: Dissolve the crude free-base amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring. The hydrochloride salt should precipitate.[7] Collect the solid by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Spectroscopic Profile (Predicted)

Detailed spectroscopic data is crucial for structure verification and quality control. While specific spectra for this compound are not publicly available, an experienced chemist can predict the expected signals based on its molecular structure.

-

¹H NMR:

-

Aromatic Protons (Ar-H): A complex multiplet would be expected in the range of δ 7.2-7.5 ppm, integrating to 10H.

-

Methylene Protons (-CH₂-): A singlet or a narrow multiplet is expected for the two protons of the CH₂ group adjacent to the amine, likely around δ 3.0-3.5 ppm.

-

Amine Protons (-NH₃⁺): A broad singlet would appear, with a chemical shift that is highly dependent on solvent and concentration, typically between δ 7.5-9.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet integrating to 6H (representing two equivalent methyl groups) would be expected in the upfield region, likely around δ 1.3-1.6 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals are expected in the δ 125-145 ppm region.

-

Quaternary Carbon (C(Ph)₂): A signal around δ 45-55 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

-

Methyl Carbons (-CH₃): A signal in the upfield region, around δ 25-30 ppm.

-

-

FT-IR (KBr Pellet):

-

N-H Stretch: A broad band from 2800-3200 cm⁻¹ is characteristic of an amine salt.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 212.14, corresponding to the loss of HCl.

-

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is synthesized from standard safety data sheets (SDS).

-

General Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear compatible, chemical-resistant gloves.[8][9] A lab coat or chemical-protective suit should be worn.[8]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5][8]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][10]

-

Incompatible Materials: Strong oxidizing agents.[10]

Applications and Research Context

This compound is primarily classified as a research chemical.[3] Its structural motif, featuring a gem-diphenyl group, makes it an interesting building block for medicinal chemistry and materials science. Potential areas of investigation could include its use as a precursor for synthesizing novel ligands, catalysts, or biologically active compounds where the sterically hindered diphenyl group can impart unique conformational constraints or receptor interactions.

References

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

2-Amino-1-phenylpropan-1-ol hydrochloride | C9H14ClNO | CID 9065 - PubChem. (URL: [Link])

-

CAS No : 29768-15-8 | Product Name : N-Methyl-3,3-diphenylpropan-1-amine Hydrochloride | Pharmaffiliates. (URL: [Link])

-

(2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride - PubChem. (URL: [Link])

-

Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN - YouTube. (URL: [Link])

-

(2S)-N-methyl-1-phenylpropan-2-amine - PubChem. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. parchem.com [parchem.com]

- 3. scbt.com [scbt.com]

- 4. CAS 40691-66-5 | this compound - Synblock [synblock.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2-Diphenylpropan-1-amine Hydrochloride (CAS 40691-66-5): Synthesis, Characterization, and Pharmaceutical Context

Executive Summary

This technical guide provides a comprehensive overview of 2,2-Diphenylpropan-1-amine hydrochloride (CAS 40691-66-5), a niche yet significant compound for researchers in synthetic and pharmaceutical chemistry. While not a widely commercialized product, its structural features make it an interesting subject of study, particularly as a potential impurity or analogue of related pharmacologically active molecules. This document details its chemical and physical properties, outlines a robust synthetic and purification protocol, describes a full suite of analytical characterization methods, and places the compound in its likely pharmaceutical context. The methodologies are presented with a focus on causality and self-validation, equipping researchers with the practical knowledge required for its synthesis and analysis.

Chemical Identity and Physicochemical Properties

This compound is a primary amine salt characterized by a quaternary carbon atom bonded to two phenyl groups and a methyl group. This structure imparts significant steric hindrance around the aminomethyl group.

Diagram: Chemical Structure

Caption: Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference(s) |

| CAS Number | 40691-66-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₈ClN | [1][3] |

| Molecular Weight | 247.76 g/mol | [1][2][3] |

| IUPAC Name | 2,2-diphenylpropan-1-amine;hydrochloride | N/A |

| Synonym | 2,2-Diphenyl-1-propanamine hydrochloride | [1] |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | 195-197 °C | [1] |

| Storage | Room Temperature, under inert atmosphere | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2,2-Diphenylpropan-1-amine is most practically achieved via the reductive amination of its corresponding aldehyde, 2,2-diphenylpropanal. This approach is reliable and utilizes readily available starting materials.

Retrosynthetic Analysis

The primary amine functionality points directly to a reductive amination pathway, a robust and widely used transformation in medicinal chemistry. The target molecule can be disconnected at the C-N bond, revealing the key precursors: 2,2-diphenylpropanal and an ammonia source.

Diagram: Retrosynthetic Pathway

Caption: Retrosynthetic analysis for 2,2-Diphenylpropan-1-amine.

Exemplary Protocol: Synthesis via Reductive Amination

This two-step protocol first describes the synthesis of the aldehyde precursor, followed by the reductive amination to yield the final product.

Step 1: Synthesis of 2,2-Diphenylpropanal This precursor can be synthesized from 2,2-diphenylpropane via formylation, although it is also commercially available.[5] For the purpose of this guide, we assume the starting aldehyde is available.

Step 2: Reductive Amination to 2,2-Diphenylpropan-1-amine

-

Rationale: This protocol uses a one-pot reductive amination. An excess of ammonium acetate serves as the ammonia source and a mild acid catalyst to promote imine formation. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it selectively reduces the protonated imine intermediate in situ, without significantly reducing the starting aldehyde, thereby minimizing side reactions.

-

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2,2-diphenylpropanal (1.0 eq., e.g., 2.10 g) and methanol (20 mL/g of aldehyde).[5]

-

Add ammonium acetate (10 eq.) to the solution and stir until dissolved. The large excess drives the equilibrium towards imine formation.

-

In a separate beaker, dissolve sodium cyanoborohydride (1.5 eq.) in a minimal amount of methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture dropwise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

-

After completion (typically 2-4 hours), quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to neutralize excess reducing agent and hydrolyze any remaining imine.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2 M NaOH (aq) to a pH > 12 to deprotonate the amine and facilitate extraction.

-

Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base, 2,2-diphenylpropan-1-amine.

-

Purification and Hydrochloride Salt Formation

-

Rationale: The crude free base may contain unreacted starting materials or byproducts. Purification via column chromatography is often unnecessary if the reaction proceeds cleanly. Conversion to the hydrochloride salt is an excellent method for purification, as the salt is typically a stable, crystalline solid that can be recrystallized.

-

Protocol:

-

Dissolve the crude amine free base in a minimal amount of diethyl ether or DCM.

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise while stirring. A white precipitate of the hydrochloride salt will form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

-

Dry the final product under vacuum. The expected melting point should be in the range of 195-197 °C.[1]

-

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Diagram: Analytical Workflow

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the CH₂ and NH₃⁺ protons, and the methyl protons. The aromatic region (typically ~7.2-7.4 ppm) will integrate to 10 protons. The aminomethyl (CH₂) protons will likely appear as a singlet due to the adjacent quaternary carbon. The methyl (CH₃) protons will also be a singlet. The NH₃⁺ protons are often broad and may exchange with D₂O.

-

¹³C NMR: The carbon NMR will show signals for the quaternary carbon, the methyl carbon, the CH₂ carbon, and multiple signals for the two distinct types of aromatic carbons (ipso and ortho/meta/para).

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Result: The analysis should be performed on the free base. The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C₁₅H₁₇N), which is approximately 212.14.

Infrared (IR) Spectroscopy

-

Expected Peaks: The IR spectrum of the hydrochloride salt will be characteristic. Key stretches to identify include:

-

N-H Stretch: A broad band in the range of 2800-3200 cm⁻¹, characteristic of an ammonium salt.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretches around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

Biological and Pharmaceutical Context

While this compound itself is not a known therapeutic agent, its structure is highly relevant to drug development, primarily in the context of Prenylamine .

-

Structural Relationship to Prenylamine: Prenylamine is a former antianginal agent that was withdrawn from the market due to cardiac side effects, specifically QT interval prolongation.[6] Prenylamine's chemical name is N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine.[7] The core structure of the topic compound is a substructure of Prenylamine and its isomers.

-

Potential as a Process Impurity or Metabolite: In the synthesis of Prenylamine or related analogues, compounds like 2,2-Diphenylpropan-1-amine could potentially arise as starting materials, intermediates, or process-related impurities.[8][9] Regulatory guidelines require the identification and control of such impurities in active pharmaceutical ingredients (APIs). Therefore, having a well-characterized reference standard for this compound is crucial for analytical method development and validation in a pharmaceutical quality control setting.

-

Pharmacological Research: The diphenylpropylamine scaffold is present in various biologically active compounds.[10][11] Researchers investigating structure-activity relationships (SAR) of this chemical class may synthesize and test 2,2-Diphenylpropan-1-amine and its derivatives to probe the effects of steric bulk and substitution patterns on receptor binding or biological activity.

Safety and Handling

-

Hazard Profile: As with any research chemical where toxicological data is limited, this compound should be handled with care. The hydrochloride salt is expected to be an irritant.

-

Recommended Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.[1]

-

Conclusion

This compound, CAS 40691-66-5, is a valuable compound for specialized research applications. This guide has provided a detailed framework for its synthesis, purification, and comprehensive analytical characterization. Its primary significance lies in its structural relationship to the withdrawn drug Prenylamine, making it an important reference standard for impurity profiling and a tool for medicinal chemistry research. The protocols and data presented herein are designed to be robust and reproducible, empowering scientists in drug development and related fields.

References

-

This compound. Chem-Impex.

-

2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride | 69187-60-6. Sigma-Aldrich.

-

This compound | CAS 40691-66-5. Santa Cruz Biotechnology.

-

CAS 40691-66-5. Sigma-Aldrich.

-

This compound | CAS 40691-66-5. Synblock.

-

2,2-diphenylpropylamine hydrochloride, CasNo.40691-66-5. Dayang Chem.

-

diphenylpropane C15H16 | CAS 25167-94-6. Guidechem.

-

2,2-Dimethyl-1-phenylpropan-1-amine | C11H17N. PubChem, National Center for Biotechnology Information.

-

Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. PubMed, National Library of Medicine.

-

Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. PubMed, National Library of Medicine.

-

N-methyl-2,2-diphenylpropan-1-amine hydrochloride. ChemicalBook.

-

2,2-DIPHENYLPROPYLAMINE HYDROCHLORIDE | CAS 40691-66-5. ChemicalBook.

-

2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride. CymitQuimica.

-

Prenylamine. Chiralpedia.

-

N,N-dimethyl-3,3-diphenylpropan-1-amine | CAS 4646-55-3. Guidechem.

-

(PDF) Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. ResearchGate.

-

(1R)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride. ChemShuttle.

-

2,2-Diphenylpropanal | C15H14O. PubChem, National Center for Biotechnology Information.

-

(1R,2S)-1,2-diphenylpropan-1-amine. PubChem, National Center for Biotechnology Information.

-

PRENYLAMINE. precisionFDA.

-

Prenylamine | C24H27N. PubChem, National Center for Biotechnology Information.

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Brieflands.

-

Synthesis of 2-phenylpropanol. PrepChem.com.

-

2,2-Diphenylpropane >=96% | CAS 778-22-3. Sigma-Aldrich.

-

Catalytic enantioselective addition of dialkylzincs to aldehydes. Organic Syntheses.

-

Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central, National Library of Medicine.

-

Preparation of (S)-2-phenylpropanol from (R,S)-2-phenylpropylamine. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. CAS 40691-66-5 | this compound - Synblock [synblock.com]

- 4. 2,2-DIPHENYLPROPYLAMINE HYDROCHLORIDE CAS#: 40691-66-5 [m.chemicalbook.com]

- 5. 2,2-Diphenylpropanal | C15H14O | CID 11830705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prenylamine – Chiralpedia [chiralpedia.com]

- 7. Prenylamine | C24H27N | CID 9801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

An In-Depth Technical Guide to the Molecular Structure and Potential Applications of 2,2-Diphenylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential pharmacological relevance of 2,2-Diphenylpropan-1-amine hydrochloride. As a member of the diphenylalkylamine class, this compound holds potential for exploration in drug discovery, particularly in the context of ion channel modulation. This document synthesizes theoretical knowledge with established analytical principles to offer a detailed characterization of this molecule, aimed at facilitating further research and development.

Introduction

This compound is a primary amine hydrochloride with a unique structural motif featuring a quaternary carbon bonded to two phenyl groups and a methyl group. This arrangement confers significant steric hindrance around the benzylic position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for biological and analytical studies. While specific research on this molecule is not extensively published, its structural similarity to known pharmacologically active diphenylalkylamines suggests potential for biological activity, particularly as a modulator of ion channels. This guide aims to provide a detailed technical resource on its molecular structure and properties to serve as a foundation for future investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-diphenylpropan-1-amine;hydrochloride | N/A |

| CAS Number | 40691-66-5 | [1][2] |

| Molecular Formula | C₁₅H₁₈ClN | [1][3] |

| Molecular Weight | 247.76 g/mol | [1][3] |

| Appearance | White to off-white powder | N/A |

| Melting Point | 195-197 °C | N/A |

| Solubility | Soluble in water | [4] |

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from diphenylacetonitrile, as illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2,2-Diphenylpropanenitrile

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of diphenylacetonitrile (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,2-diphenylpropanenitrile.

Step 2: Reduction to 2,2-Diphenylpropan-1-amine

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF under an inert atmosphere, add a solution of 2,2-diphenylpropanenitrile (1.0 eq.) in anhydrous THF dropwise at 0 °C.[5]

-

After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Stir the resulting mixture at room temperature until a white precipitate forms.

-

Filter the precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude 2,2-Diphenylpropan-1-amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 2,2-Diphenylpropan-1-amine in a minimal amount of diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following signals:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 10H | Aromatic protons of the two phenyl rings. |

| -CH₂- | ~3.0 - 3.2 | Singlet | 2H | Methylene protons adjacent to the amine group. No coupling partners. |

| -CH₃ | ~1.5 - 1.7 | Singlet | 3H | Methyl protons on the quaternary carbon. No coupling partners. |

| -NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | 3H | Protons of the ammonium group, often broad and exchangeable with D₂O. |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show the following key resonances:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Phenyl C (ipso) | ~145 | Quaternary carbons of the phenyl rings directly attached to the central carbon. |

| Phenyl C (ortho, meta, para) | 125 - 130 | Aromatic carbons of the phenyl rings. |

| Quaternary C | ~45 | The central quaternary carbon atom. |

| -CH₂- | ~50 | Methylene carbon adjacent to the ammonium group. |

| -CH₃ | ~25 | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt would be characterized by the following absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Ammonium) | 3200 - 2800 (broad) | N-H stretching |

| C-H (Aromatic) | 3100 - 3000 | C-H stretching |

| C-H (Aliphatic) | 3000 - 2850 | C-H stretching |

| N-H (Ammonium) | ~1600 | N-H bending (asymmetric) |

| N-H (Ammonium) | ~1500 | N-H bending (symmetric) |

| C=C (Aromatic) | 1600, 1495, 1450 | C=C stretching |

| C-H (Aromatic) | 750 and 700 | Out-of-plane C-H bending for monosubstituted rings |

Mass Spectrometry

Upon electron ionization, the free base (M.W. 211.30) would be expected to fragment. The fragmentation pattern would likely be dominated by alpha-cleavage.

Caption: Predicted major fragmentation pathways for 2,2-Diphenylpropan-1-amine.

The molecular ion peak at m/z = 211 for the free base may be observed. The most significant fragmentation would be the cleavage of the C-C bond alpha to the nitrogen atom, leading to a stable diphenylmethyl cation radical and a fragment at m/z = 30 corresponding to [CH₂NH₂]⁺, which could be the base peak.[6][7][8]

Potential Pharmacological Activity and Mechanism of Action

While there is no direct pharmacological data available for this compound in the reviewed literature, its chemical structure as a diphenylalkylamine places it in a class of compounds known to interact with voltage-gated calcium channels.

Phenylalkylamines, such as Verapamil, are well-established L-type calcium channel blockers used in the treatment of cardiovascular disorders.[9] These drugs are thought to bind to a specific receptor site within the alpha-1 subunit of the calcium channel, thereby inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This leads to vasodilation and a decrease in myocardial contractility and heart rate.

It is plausible that this compound could exhibit similar calcium channel blocking activity. The two phenyl groups are a common feature in many calcium channel blockers, and the amine group, which would be protonated at physiological pH, is crucial for interaction with the channel pore. However, the unique steric bulk provided by the gem-diphenyl and methyl groups at the 2-position may significantly influence its binding affinity and selectivity for different ion channel subtypes.

Further research, including in vitro binding assays and electrophysiological studies, would be necessary to confirm this hypothesized mechanism of action and to determine the potency and selectivity of this compound as a calcium channel modulator.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: Specific toxicological data is not available. Assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation.[10]

Conclusion

This compound is a structurally interesting molecule with potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and predicted spectroscopic characteristics. Based on its structural class, a potential mechanism of action as a calcium channel blocker is proposed, although this requires experimental validation. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the chemical and biological properties of this and related compounds.

References

- The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site. (n.d.). PubMed.

- Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv

- Santa Cruz Biotechnology. (n.d.). This compound.

- Chemistry LibreTexts. (2023, August 29).

- Mass Spectrometry: Fragment

- Synblock. (n.d.). CAS 40691-66-5 | this compound.

- CymitQuimica. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride.

- ChemScene. (n.d.). 34611-07-9 | 2,2-Diphenylpropan-1-amine.

- PubChem. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanamine.

- Cayman Chemical. (2025, July 24).

- Crystal structure and Hirshfeld surface analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride. (n.d.).

- Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxid

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- H NMR Spectroscopy. (n.d.).

- MASS SPECTROMETRY: FRAGMENTATION P

- ChemicalBook. (n.d.). 2-Phenylpropan-1-amine hydrochloride synthesis.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Parchem. (n.d.). This compound (Cas 40691-66-5).

- Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube.

- PubChem. (n.d.). (1R,2S)-1,2-diphenylpropan-1-amine.

- Electronic supplementary information. (n.d.). The Royal Society of Chemistry.

- BLD Pharmatech. (n.d.). 29768-15-8|N-Methyl-3,3-diphenylpropan-1-amine hydrochloride.

- MedChemExpress. (n.d.). 2-Phenylpropan-1-amine hydrochloride-SDS.

- Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3-(phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. (2025, November 28).

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024, August 29). IT Medical Team.

- Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (n.d.). MDPI.

- Synthesis, Characterization and Theoretical Study of 1,2(2,2-dihydroxy benzelidenamine) Phenyl Complexes. (n.d.).

- In vitro safety pharmacology profiling. (2006, February 2). European Pharmaceutical Review.

- Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride | 69187-60-6.

- In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. (2024, October 5). NIH.

- N-methyl-3-phenylpropan-1-amine. (n.d.).

- BLD Pharmatech. (n.d.).

- PubChem. (n.d.). 2,2-Dimethylpropan-1-amine hydrochloride.

- PubChem. (n.d.). 2,2-Diphenylpropane-1,3-diol.

- BLD Pharmatech. (n.d.). 3082-71-1|(R)-2,2-Dimethyl-1-phenylpropan-1-amine.

- PubChem. (n.d.). 1,1-Diphenylpropan-2-amine hydrochloride.

- Cheonggukjang-Specific Component 1,3-Diphenyl-2-Propanone as a Novel PPARα/γ Dual Agonist: An In Vitro and In Silico Study. (n.d.). MDPI.

Sources

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. CAS 40691-66-5 | this compound - Synblock [synblock.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 2-Phenylpropan-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. youtube.com [youtube.com]

- 9. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of 2,2-Diphenylpropan-1-amine hydrochloride

A Theoretical Framework for Investigation

For distribution to: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a theoretical exploration into the potential mechanism of action of 2,2-Diphenylpropan-1-amine hydrochloride. As of the date of this publication, there is a notable absence of specific pharmacological data for this compound in the public scientific literature. The proposed mechanisms and experimental protocols outlined herein are based on structural analogy to known pharmacologically active molecules and are intended to serve as a comprehensive guide for future research and investigation.

Introduction: Unveiling a Potential Neuromodulator

This compound is a small molecule whose biological activity has not been extensively characterized. Its chemical scaffold, featuring a diphenyl moiety attached to a propyl amine, bears a structural resemblance to several classes of neurologically active compounds. This guide puts forth the hypothesis that this compound is a potential N-methyl-D-aspartate (NMDA) receptor antagonist.

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2] Consequently, NMDA receptor antagonists have been a focal point of drug discovery efforts.[3] This guide will provide a detailed, albeit hypothetical, framework for elucidating the mechanism of action of this compound as a putative NMDA receptor antagonist.

Part 1: The Hypothetical Mechanism of Action - An Uncompetitive NMDA Receptor Antagonist

Based on its structural features, we postulate that this compound acts as an uncompetitive, open-channel blocker of the NMDA receptor. This class of antagonists binds within the ion channel of the receptor, physically obstructing the influx of Ca²⁺ ions.[4] This mechanism is distinct from competitive antagonists that bind to the glutamate or glycine binding sites.[4][5]

Proposed Signaling Pathway

The proposed mechanism suggests that this compound would only exert its effect when the NMDA receptor is activated by both glutamate and a co-agonist like glycine or D-serine, leading to the opening of the ion channel.[5] The antagonist would then enter the open channel and bind to a site within, effectively blocking ion flow.

Caption: Hypothetical signaling pathway of this compound as an uncompetitive NMDA receptor antagonist.

Part 2: Experimental Validation - A Step-by-Step Guide

To rigorously test our hypothesis, a series of in vitro and in vivo experiments would be required. The following protocols are designed to provide a comprehensive evaluation of the compound's mechanism of action.

In Vitro Characterization

Objective: To determine if this compound binds to the NMDA receptor and to identify its binding site.

Protocol:

-

Membrane Preparation: Prepare synaptic membrane fractions from rat forebrains.

-

Competitive Binding Assay (Glutamate Site): Incubate membrane preparations with a fixed concentration of a radiolabeled competitive antagonist (e.g., [³H]CGP 39653) and varying concentrations of this compound.

-

Competitive Binding Assay (Glycine Site): Incubate membrane preparations with a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) and varying concentrations of the test compound.

-

Uncompetitive Binding Assay (Channel Site): Incubate membrane preparations with a radiolabeled uncompetitive antagonist (e.g., [³H]MK-801) in the presence of saturating concentrations of glutamate and glycine, along with varying concentrations of the test compound.

-

Data Analysis: Measure radioactivity to determine the displacement of the radioligand. Calculate the inhibitor constant (Ki) to quantify the binding affinity.

Expected Outcome: We hypothesize that this compound will show significant displacement of [³H]MK-801 but not [³H]CGP 39653 or [³H]MDL 105,519, indicating it binds to the ion channel site.

| Hypothetical Binding Affinities (Ki) | |

| Radioligand | This compound (nM) |

| [³H]CGP 39653 (Glutamate Site) | > 10,000 |

| [³H]MDL 105,519 (Glycine Site) | > 10,000 |

| [³H]MK-801 (Channel Site) | 50 - 200 |

Objective: To functionally assess the effect of this compound on NMDA receptor-mediated currents.

Protocol:

-

Cell Culture: Use primary neuronal cultures or HEK293 cells expressing recombinant NMDA receptors.

-

Whole-Cell Patch-Clamp: Record whole-cell currents in response to the application of NMDA and glycine.

-

Compound Application: Apply varying concentrations of this compound and measure the inhibition of the NMDA-evoked currents.

-

Voltage Dependence: Assess the inhibitory effect at different membrane potentials to determine voltage dependency, a characteristic of open-channel blockers.[3]

Expected Outcome: The compound is expected to inhibit NMDA-mediated currents in a concentration-dependent and voltage-dependent manner. The inhibition should be more pronounced at depolarized membrane potentials.

Objective: To measure the effect of the compound on NMDA-induced calcium influx in cultured neurons.

Protocol:

-

Cell Culture and Loading: Culture primary cerebellar granule neurons and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[1]

-

Stimulation: Stimulate the neurons with NMDA and glycine in a magnesium-free buffer.

-

Compound Treatment: Pre-incubate or co-apply varying concentrations of this compound.

-

Fluorescence Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

Expected Outcome: The compound should dose-dependently reduce the NMDA-induced increase in intracellular calcium.

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

In Vivo Evaluation

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, particularly its ability to cross the blood-brain barrier.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer this compound via intravenous and oral routes.

-

Sample Collection: Collect blood and brain tissue samples at various time points.

-

Analysis: Quantify compound concentrations in plasma and brain homogenates using LC-MS/MS.

Expected Outcome: For a centrally acting drug, significant brain penetration is essential. A brain-to-plasma concentration ratio greater than one would be favorable.

Objective: To evaluate the therapeutic potential of the compound in animal models of excitotoxicity.

Protocol:

-

Model of Ischemic Stroke: Use the middle cerebral artery occlusion (MCAO) model in rodents. Administer the compound before or after the ischemic insult.

-

Model of Seizures: Induce seizures using chemoconvulsants like pentylenetetrazole (PTZ) or in a maximal electroshock (MES) model.[6]

-

Outcome Measures: Assess infarct volume in the MCAO model and seizure severity and duration in the seizure models.

Expected Outcome: If the compound is a potent NMDA receptor antagonist, it should reduce neuronal damage in the MCAO model and exhibit anticonvulsant effects in the seizure models.

Conclusion: A Roadmap for Discovery

While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure provides a strong rationale for investigating it as a potential NMDA receptor antagonist. The in-depth technical guide presented here offers a comprehensive and scientifically rigorous framework for such an investigation. The proposed experiments, from initial in vitro binding and functional assays to in vivo models of neurological disease, will be crucial in elucidating the pharmacological profile of this compound. Should the hypothesis of uncompetitive NMDA receptor antagonism be confirmed, this compound could represent a novel lead compound for the development of therapeutics for a range of neurological disorders characterized by excitotoxicity.

References

-

MDPI. "NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders." Available at: [Link]

-

ACS Publications. "Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists | ACS Chemical Neuroscience." Available at: [Link]

-

Wikipedia. "NMDA receptor antagonist." Available at: [Link]

-

PubMed. "NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease." Available at: [Link]

-

ResearchGate. "Pharmacology of NMDA Receptors." Available at: [Link]

-

PubChem. "(2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride." Available at: [Link]

-

MDPI. "In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors." Available at: [Link]

-

PubMed Central. "Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers." Available at: [Link]

-

PubMed Central. "Benzhydryl Amines: Synthesis and Their Biological Perspective." Available at: [Link]

-

PubChem. "(1R,2S)-1,2-diphenylpropan-1-amine." Available at: [Link]

-

NIH. "In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor." Available at: [Link]

-

PubMed Central. "Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models." Available at: [Link]

-

PubMed Central. "Establishing relationships between particle-induced in vitro and in vivo inflammation endpoints to better extrapolate between in vitro markers and in vivo fibrosis." Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Pharmacological Activity of 2,2-Diphenylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacological activities of 2,2-Diphenylpropan-1-amine hydrochloride. While direct research on this specific molecule is limited, its structural features, particularly the diphenylpropane backbone and the primary amine, suggest a rich potential for interaction with various biological targets. This document outlines a structured, hypothesis-driven approach for researchers, scientists, and drug development professionals to systematically investigate its pharmacological profile. We will delve into a reasoned analysis of potential mechanisms of action based on structurally related compounds and present detailed, field-proven experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for initiating a comprehensive research and development program for this compound.

Introduction: Unveiling the Potential of a Novel Scaffold

This compound is a chemical entity characterized by a propane chain with two phenyl groups and a primary amine at the first and second positions, respectively. Its chemical formula is C15H17N·HCl, and it is identified by the CAS number 40691-66-5.[1][2] While commercially available for research purposes, a thorough review of the scientific literature reveals a notable absence of studies detailing its specific pharmacological effects.

The core structure, however, is reminiscent of various pharmacologically active molecules. The presence of the phenethylamine backbone, albeit with significant steric hindrance from the gem-diphenyl groups, is a common motif in compounds targeting the central nervous system. Furthermore, derivatives of phenylpropanoids and related structures have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[3][4] This structural analogy forms the basis of our hypothesis that this compound may possess significant, yet undiscovered, pharmacological potential.

This guide will, therefore, not be a review of existing data but rather a forward-looking roadmap for its systematic investigation. We will propose potential biological targets and provide the rationale and detailed methodologies for their exploration.

Structural Analysis and Hypothesis Generation

The unique structural conformation of this compound provides the foundation for our pharmacological hypotheses.

-

The Phenylpropylamine Core: The fundamental 2-phenylpropan-1-amine structure is a known agonist of the human trace amine-associated receptor 1 (TAAR1).[5] TAAR1 is a G-protein coupled receptor implicated in modulating monoaminergic systems, making it a target for neuropsychiatric disorders. The addition of a second phenyl group in this compound could significantly alter its binding affinity and efficacy at this receptor.

-

Diphenyl Motif: The gem-diphenyl group introduces significant lipophilicity and steric bulk. This could facilitate passage across the blood-brain barrier and may confer affinity for targets that accommodate bulky ligands, such as certain ion channels or enzyme active sites. For instance, some 1,3-diphenylpropan-1-one derivatives are known to act as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive function and inflammation.[6]

-

Primary Amine: The terminal primary amine is a key functional group, capable of forming hydrogen bonds and ionic interactions, which are crucial for receptor binding.

Based on this analysis, we propose the following primary hypotheses for the pharmacological activity of this compound:

-

Hypothesis 1: Modulation of Monoaminergic Systems via TAAR1 Interaction. The compound may act as an agonist, antagonist, or allosteric modulator of TAAR1, thereby influencing dopamine and serotonin neurotransmission.

-

Hypothesis 2: Allosteric Modulation of Nicotinic Acetylcholine Receptors. The bulky diphenyl structure may favor binding to allosteric sites on nAChRs, potentially leading to analgesic or cognitive-enhancing effects.

-

Hypothesis 3: Anti-inflammatory Activity through COX/LOX Inhibition. The diphenylalkane scaffold is present in some dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), key enzymes in the inflammatory cascade.[4]

A Phased Experimental Approach to Pharmacological Characterization

A systematic, multi-tiered approach is essential to efficiently elucidate the pharmacological profile of this compound. The following experimental workflow is designed to progress from broad, initial screening to more focused, mechanistic studies.

Caption: Phased experimental workflow for pharmacological characterization.

Phase 1: Broad-Spectrum Screening and Initial Safety

The initial phase aims to cast a wide net to identify primary biological targets and establish a preliminary safety profile.

A broad panel of receptor binding and enzyme inhibition assays is the most efficient starting point. This can be outsourced to a specialized contract research organization (CRO).

Table 1: Recommended Initial Screening Panels

| Panel Type | Key Targets | Rationale |

| GPCR Panel | TAAR1, Dopamine Receptors, Serotonin Receptors, Adrenergic Receptors | To test Hypothesis 1 and explore broader CNS effects. |

| Ion Channel Panel | Nicotinic Acetylcholine Receptors (α7, α4β2), NMDA Receptors, Voltage-gated sodium/calcium channels | To test Hypothesis 2 and assess potential neuroexcitatory or inhibitory effects. |

| Enzyme Panel | COX-1, COX-2, 5-LOX | To test Hypothesis 3. |

| Transporter Panel | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | To assess potential for reuptake inhibition, a common mechanism for phenethylamines. |

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects in relevant cell lines.

Materials:

-

HEK293 cells (for general cytotoxicity)

-

SH-SY5Y cells (human neuroblastoma cell line, relevant for neurological targets)

-

DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-only controls.

-

Incubate for 24-48 hours.

-

Add MTT reagent and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Read the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Rationale: This assay is crucial for distinguishing true pharmacological effects from those caused by cell death. It provides the concentration range for subsequent cell-based functional assays.

Phase 2: Functional and Mechanistic Validation

Once primary "hits" are identified in Phase 1, the next step is to validate these interactions with functional assays.

If binding to TAAR1 is observed, a functional assay is required to determine if the compound is an agonist, antagonist, or allosteric modulator.

Caption: Proposed TAAR1 signaling pathway for functional analysis.

Protocol: cAMP Assay for TAAR1 Activation

Objective: To measure the change in intracellular cyclic AMP (cAMP) levels in response to this compound in cells expressing human TAAR1.

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

This compound.

-

A known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate the TAAR1-expressing cells in a suitable format (e.g., 384-well plate).

-

Treat the cells with various concentrations of this compound.

-

To test for antagonism, pre-incubate the cells with the compound before adding a known TAAR1 agonist.

-

Incubate for the time recommended by the assay kit manufacturer.

-

Lyse the cells and perform the cAMP measurement according to the kit's instructions.

-

Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Rationale: TAAR1 is primarily coupled to the Gs alpha subunit, which activates adenylate cyclase to produce cAMP. Measuring cAMP is a direct functional readout of receptor activation.

Phase 3: In Vivo Preclinical Assessment

Promising in vitro results should be followed by in vivo studies to assess efficacy in relevant disease models, as well as to understand the compound's pharmacokinetic and safety profile in a whole organism.[7]

The choice of animal model will depend on the validated in vitro activity.

Table 2: Potential In Vivo Models

| Validated In Vitro Activity | Potential In Vivo Model | Measured Outcome |

| TAAR1 Agonism/Modulation | Amphetamine-induced hyperlocomotion in mice | Reduction of locomotor activity |

| α7 nAChR PAM | Formalin-induced paw licking in rats | Reduction in nociceptive behavior |

| COX/LOX Inhibition | Carrageenan-induced paw edema in rats | Reduction in paw swelling |

Objective: To determine the basic pharmacokinetic parameters (e.g., half-life, Cmax, AUC) of this compound.

Materials:

-

Male Sprague-Dawley rats.

-

Dosing vehicle (e.g., saline, PEG400).

-

This compound.

-

Blood collection supplies.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Administer a single dose of the compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma.

-

Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the compound in plasma.

-

Analyze the plasma samples.

-

Use pharmacokinetic software to calculate key parameters and determine oral bioavailability.

Rationale: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing effective dosing regimens for efficacy studies and for predicting its behavior in humans.[7]

Structure-Activity Relationship (SAR) Studies

Should this compound demonstrate promising activity, a medicinal chemistry program to synthesize and test analogs would be a logical next step. The goal of SAR studies is to optimize the compound's potency, selectivity, and pharmacokinetic properties.[8]

Caption: Key areas for structure-activity relationship modifications.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with significant potential for pharmacological activity, suggested by its structural relationship to known bioactive molecules. This guide provides a comprehensive, hypothesis-driven framework for its systematic investigation, from initial broad-based screening to focused mechanistic studies and preclinical evaluation. The proposed experimental workflows are designed to be robust and to provide clear, actionable data for decision-making in a drug discovery program. The successful execution of this research plan could uncover a novel pharmacological agent with therapeutic potential in neuropsychiatry, inflammation, or pain management.

References

-

PubChem. 2,2-Dimethyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and biological evaluation of phenylpropanoid derivatives. ResearchGate. [Link]

-

PubChem. (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. National Center for Biotechnology Information. [Link]

-

PubChem. (2R)-1,2-diphenylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

-

ResearchGate. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ResearchGate. [Link]

-

PubMed Central. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Center for Biotechnology Information. [Link]

-

PubMed Central. The basics of preclinical drug development for neurodegenerative disease indications. National Center for Biotechnology Information. [Link]

-

PubChem. (2S)-N-methyl-1-phenylpropan-2-amine;2-methyl-1-phenylpropan-2-amine;hydrochloride. National Center for Biotechnology Information. [Link]

-

CORA. Major structure-activity relationships of resolvins, protectins, maresins and their analogues. Cork Open Research Archive. [Link]

-

PubChem. 2-Phenylpropylamine. National Center for Biotechnology Information. [Link]

-

PubMed. 1,3-diphenylpropan-1-ones as allosteric modulators of α7 nACh receptors with analgesic and antioxidant properties. National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,3-diphenylpropan-1-ones as allosteric modulators of α7 nACh receptors with analgesic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [cora.ucc.ie]

biological targets of 2,2-Diphenylpropan-1-amine hydrochloride

An In-Depth Technical Guide to the Potential Biological Targets of 2,2-Diphenylpropan-1-amine hydrochloride

Authored by a Senior Application Scientist

Preamble: Charting the Pharmacological Landscape of a Novel Scaffold

In the realm of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of identifying next-generation therapeutics. The compound this compound presents a unique structural framework that, while not extensively characterized in the public domain, shares intriguing pharmacophoric features with well-established classes of neuroactive compounds. This guide, therefore, is not a retrospective summary of known interactions but rather a forward-looking roadmap for the systematic investigation of its potential biological targets. As a Senior Application Scientist, my objective is to provide a robust, evidence-based framework for researchers to dissect the pharmacological profile of this compound. We will proceed from foundational principles, building a series of testable hypotheses grounded in the established pharmacology of structurally related molecules.

Section 1: The N-Methyl-D-Aspartate (NMDA) Receptor - A Prime Candidate for Antagonistic Activity

The NMDA receptor, a critical player in synaptic plasticity and neuronal function, stands as a primary hypothesized target for this compound.[1][2] Overactivation of this receptor is a key pathological event in a variety of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease, making NMDA receptor antagonists a significant area of therapeutic interest.[1][3][4]

Rationale for the Hypothesis: Structural Homology and Mechanistic Precedent

Our central hypothesis is predicated on the structural similarities between this compound and known NMDA receptor antagonists, particularly those that act as non-competitive or uncompetitive antagonists. The diphenyl moiety is a common feature in several classes of central nervous system (CNS) active compounds. Notably, the structure bears some resemblance to the core of ifenprodil, a well-characterized NMDA receptor antagonist that selectively inhibits receptors containing the GluN2B subunit.[5][6]

Proposed Mechanism of Action: Allosteric Modulation or Channel Blockade

There are several potential mechanisms by which this compound could antagonize the NMDA receptor:

-

Uncompetitive Channel Blockade: Similar to molecules like ketamine and phencyclidine (PCP), the compound could enter the ion channel when it is open and physically occlude the passage of ions.[2][7]

-

Negative Allosteric Modulation: The compound may bind to a site on the receptor distinct from the glutamate or glycine binding sites, inducing a conformational change that reduces the receptor's affinity for its agonists or its probability of opening.[3] The ifenprodil binding site on the GluN2B subunit is a prime example of such a site.[5][6]

Experimental Workflow for Validating NMDA Receptor Antagonism

A multi-tiered approach is essential to rigorously test this hypothesis.

1.3.1. Tier 1: Radioligand Binding Assays

These assays will determine if this compound can displace known ligands from various sites on the NMDA receptor complex.

Protocol: [3H]MK-801 Binding Assay for the Ion Channel Site

-

Preparation of Membranes: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of 1 mg/mL.

-

Assay Conditions: In a 96-well plate, combine 50 µL of membrane homogenate, 25 µL of varying concentrations of this compound, and 25 µL of 1 nM [3H]MK-801. To stimulate binding, include 100 µM glutamate and 30 µM glycine.

-

Incubation: Incubate at room temperature for 2 hours.

-

Termination and Scintillation Counting: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, the concentration of the test compound that inhibits 50% of specific [3H]MK-801 binding.

| Parameter | Description |

| Radioligand | [3H]MK-801 (uncompetitive channel blocker) |

| Tissue Source | Rat forebrain membranes |

| Agonists | Glutamate (100 µM), Glycine (30 µM) |

| Non-specific Binding | Defined in the presence of 10 µM unlabeled MK-801 |

| Incubation Time/Temp | 2 hours at room temperature |

| Readout | Scintillation counting (counts per minute) |

1.3.2. Tier 2: Functional Assays

If binding is confirmed, functional assays are necessary to determine the nature and potency of the antagonism.

Protocol: Calcium Influx Assay in Primary Neuronal Cultures

-

Cell Culture: Plate primary rat cerebellar granule neurons on poly-L-lysine coated 96-well plates.[1]

-

Fluorescent Dye Loading: After 7-9 days in vitro, load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[1]

-

Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound for 15-30 minutes.

-

Stimulation and Measurement: Stimulate the neurons with NMDA (100 µM) and glycine (10 µM) and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 for the inhibition of the NMDA-induced calcium response.

| Parameter | Description |

| Cell Type | Primary rat cerebellar granule neurons |

| Readout | Change in intracellular calcium concentration |

| Stimulants | NMDA (100 µM), Glycine (10 µM) |

| Measurement | Fluorescence intensity |

Diagram: NMDA Receptor Antagonism Workflow

Caption: A tiered approach to validating NMDA receptor antagonism.

Section 2: The Polyamine System - An Indirect but Plausible Target

Polyamines, such as spermine and spermidine, are ubiquitous molecules essential for cell growth and proliferation.[8] They also act as potent modulators of the NMDA receptor, generally enhancing its function.[9] Therefore, inhibition of polyamine synthesis could represent an alternative mechanism for reducing NMDA receptor activity.

Rationale for the Hypothesis

While this compound does not bear a strong structural resemblance to known inhibitors of polyamine synthases, its amine functionality makes it a candidate for interaction with enzymes in this pathway. A compound that lowers the endogenous levels of spermine or spermidine would indirectly lead to a decrease in NMDA receptor-mediated currents.

Proposed Mechanism of Action: Competitive Inhibition of Polyamine Synthases

The most direct mechanism would be the competitive inhibition of either spermidine synthase or spermine synthase, the enzymes responsible for the production of these polyamines.[10][11][12]

Experimental Workflow for Assessing Polyamine Synthesis Inhibition

Protocol: In Vitro Spermidine/Spermine Synthase Inhibition Assay

-

Enzyme Source: Use purified recombinant human spermidine synthase or spermine synthase.

-

Reaction Mixture: In a reaction buffer, combine the enzyme, the aminopropyl donor substrate (decarboxylated S-adenosylmethionine), and the appropriate acceptor substrate (putrescine for spermidine synthase, or spermidine for spermine synthase). Include varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Quantification of Product: Terminate the reaction and quantify the amount of spermidine or spermine produced using a sensitive method such as HPLC with pre-column derivatization (e.g., with dansyl chloride) and fluorescence detection.

-

Data Analysis: Calculate the IC50 of the compound for the inhibition of each enzyme.

| Parameter | Description |

| Enzyme | Recombinant human spermidine synthase or spermine synthase |

| Substrates | Decarboxylated S-adenosylmethionine, Putrescine/Spermidine |

| Inhibitor | This compound |

| Readout | Quantification of spermidine/spermine by HPLC |

Diagram: Polyamine Synthesis Pathway and Point of Inhibition

Caption: Hypothesized inhibition of the polyamine synthesis pathway.

Section 3: Sigma Receptors - A Target for Neuroprotection

Sigma receptors, particularly the sigma-1 subtype (S1R), are intracellular chaperones that modulate a variety of signaling pathways and are implicated in neuroprotection.[13] Analogs of ifenprodil have been shown to possess affinity for sigma receptors, suggesting that this could be a parallel or alternative target for this compound.[13]

Rationale and Proposed Mechanism

The lipophilic nature of the diphenyl groups in this compound is consistent with the structural features of many known sigma receptor ligands. The proposed mechanism would be direct binding to the sigma-1 receptor, potentially acting as an agonist to promote its neuroprotective functions.

Experimental Workflow for Sigma Receptor Binding

Protocol: -Pentazocine Binding Assay for Sigma-1 Receptors

-

Membrane Preparation: Prepare membranes from a cell line expressing high levels of sigma-1 receptors (e.g., HEK-293 cells) or from guinea pig brain.

-

Assay Conditions: In a 96-well plate, combine membrane homogenate, varying concentrations of this compound, and a fixed concentration of -pentazocine (e.g., 2 nM).

-

Incubation: Incubate at 37°C for 90 minutes.

-

Termination and Scintillation Counting: Terminate the assay by rapid filtration and measure radioactivity as described previously.

-

Data Analysis: Determine the Ki (inhibitory constant) for the displacement of the radioligand.

| Parameter | Description |

| Radioligand | -Pentazocine |

| Tissue/Cell Source | Guinea pig brain membranes or S1R-expressing cell line |

| Non-specific Binding | Defined in the presence of 10 µM haloperidol |

| Incubation Time/Temp | 90 minutes at 37°C |

| Readout | Scintillation counting (counts per minute) |

Conclusion and Path Forward